molecular formula C20H25N3O2 B5027128 1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine

1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5027128
M. Wt: 339.4 g/mol
InChI Key: SZNRJWVAQNMXMR-UHFFFAOYSA-N
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Description

1-(4-isopropylbenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features isopropylbenzyl and nitrophenyl substituents attached to the piperazine ring, which influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophilic centers. For example, the synthesis of certain piperazine compounds has been achieved through reactions involving carbonyl compounds, halides, or activated alkenes. These methods highlight the versatility of piperazine derivatives in chemical synthesis, offering pathways to various functionalized molecules (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including this compound, can be studied using techniques like X-ray crystallography. These studies reveal details about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, crystallographic studies of similar compounds have shown various molecular conformations and interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity (Shankara Prasad et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with the vesicular monoamine transporter type 2 (vmat2) .

Mode of Action

Vmat2 inhibitors, like the compound mentioned above, are known to reduce dopamine storage and release . This reduction in dopamine release curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes certain neurological conditions .

Biochemical Pathways

The compound likely affects the dopamine neurotransmission pathway, given its potential interaction with VMAT2 . By inhibiting VMAT2, the compound could reduce dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals . This could lead to robust therapeutic effects in reducing abnormal involuntary hyperkinetic movements in certain neurological conditions .

Pharmacokinetics

Genetic factors are known to contribute to the variability in pharmacokinetics, affecting the enzymes and transporters involved in the adme of drugs .

Result of Action

The result of the compound’s action would likely be a reduction in the abnormal involuntary hyperkinetic movements associated with certain neurological conditions . This is due to the compound’s potential to reduce dopamine release in the motor striatum .

Action Environment

It’s worth noting that factors such as diet, lifestyle, and co-administration of other drugs can influence the pharmacokinetics and pharmacodynamics of a compound .

Safety and Hazards

This involves detailing the risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

1-(4-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(2)18-5-3-17(4-6-18)15-21-11-13-22(14-12-21)19-7-9-20(10-8-19)23(24)25/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNRJWVAQNMXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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